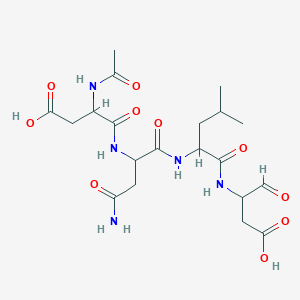![molecular formula C6H5ClN2O2S B12439405 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 77628-53-6](/img/structure/B12439405.png)
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The specific reaction conditions and reagents used can vary, but common methods include the use of solvents such as chloroform and reagents like sulfuryl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
化学反应分析
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution . Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with α-halocarbonyl compounds can lead to the formation of different substituted thiazole derivatives.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as a catalyst in asymmetric synthesis.
作用机制
The mechanism of action of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells .
相似化合物的比较
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can be compared with other similar compounds such as 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid and 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
属性
CAS 编号 |
77628-53-6 |
|---|---|
分子式 |
C6H5ClN2O2S |
分子量 |
204.63 g/mol |
IUPAC 名称 |
6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2S/c7-4-3(5(10)11)9-1-2-12-6(9)8-4/h1-2H2,(H,10,11) |
InChI 键 |
GTPABNRXRIHSFE-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=NC(=C(N21)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)




![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)

![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)



